![molecular formula C14H15N3O2S2 B2605420 N-(3-methylisothiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-26-3](/img/structure/B2605420.png)
N-(3-methylisothiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
N-(3-methylisothiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MIOTI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MIOTI is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Francisco.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic approaches toward compounds containing isothiazole and isonicotinamide derivatives have been explored for their potential biological activities. For example, the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties showed synergistic effects with temozolomide in chemotherapy for brain tumors, highlighting their significance in developing antitumor strategies (Kletskov et al., 2018).
Antimicrobial Activity
Research into triazole derivatives, including N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives, revealed significant antibacterial and antifungal activities against various microorganisms. This underscores the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Mishra et al., 2010).
Optoelectronic Properties
Compounds with extended pi-conjugated systems involving isothiazole and other heterocyclic moieties have been synthesized and characterized for their redox, structural, and optoelectronic properties. Such research underpins the development of materials for electronic and photonic applications, demonstrating the versatility of these heterocyclic compounds (Wang et al., 2006).
Supramolecular Chemistry
The use of isonicotinamide in the directed assembly of copper(II)-carboxylates into infinite 1-D motifs exemplifies the role of such compounds in supramolecular chemistry. This research highlights the potential for creating novel inorganic–organic hybrid materials with unique structural motifs (Aakeröy et al., 2003).
Organic Chemistry and Catalysis
In the realm of organic synthesis, the transformation of N-arylnicotinamide oximes under thermal conditions has been studied for the generation of various heterocyclic compounds. Such research informs the development of new synthetic methodologies and the exploration of reaction mechanisms (Gaber et al., 2012).
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-6-13(21-17-9)16-14(18)10-2-4-15-12(7-10)19-11-3-5-20-8-11/h2,4,6-7,11H,3,5,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMENFAPPPTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide |
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